molecular formula C12H14N4 B1521188 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline CAS No. 1193388-42-9

2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline

Cat. No. B1521188
M. Wt: 214.27 g/mol
InChI Key: VARILXNTLVKIIN-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline (hereafter referred to as 2-CPT) is an organic compound belonging to the triazole family of compounds. It is a white, crystalline solid that is soluble in water and ethanol. 2-CPT has been studied extensively for its numerous chemical and biological properties, including its ability to act as an inhibitor of the enzyme cyclooxygenase (COX). 2-CPT has a wide range of applications and is used in a variety of scientific research, including drug development and biomedical research.

Scientific Research Applications

1. Solid-Phase Peptide Synthesis

2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline is related to triazole derivatives which are utilized in solid-phase peptide synthesis. The cycloaddition of azides to alkynes is a primary method for creating 1H-[1,2,3]-triazoles, with applications in incorporating these compounds into peptide backbones or side chains. This process is notable for its compatibility with solid-phase peptide synthesis on polar supports, offering a mild and efficient approach to diversify peptide structures (Tornøe, Christensen, & Meldal, 2002).

2. Environmental-Friendly Synthesis

The compound is associated with the green and efficient synthesis of triazole derivatives. The synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using aryl azides and active methylene compounds in a DBU–water system is an environmentally friendly method. This technique offers advantages like high atom economy, low environmental impact, and good yields in shorter reaction times, marking an advancement in the synthesis of biologically and industrially significant triazoles (Singh, Sindhu, & Khurana, 2013).

3. Supramolecular Chemistry

Compounds with a 1,2,3-triazole ring, such as 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline, demonstrate significant delocalization of π-electron density within the triazole ring, influencing their molecular structure and interactions. These compounds form supramolecular chains through hydrogen bonding and other interactions, contributing to their potential applications in the field of supramolecular chemistry (Boechat et al., 2010).

properties

IUPAC Name

2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-7-2-5-10(13)9(6-7)12-14-11(15-16-12)8-3-4-8/h2,5-6,8H,3-4,13H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARILXNTLVKIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C2=NNC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501187886
Record name 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline

CAS RN

1193388-42-9
Record name 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193388-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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